molecular formula C9H7BrO2 B8715742 4-Bromo-5-hydroxy-indane-1-one

4-Bromo-5-hydroxy-indane-1-one

Cat. No. B8715742
M. Wt: 227.05 g/mol
InChI Key: PTPAIKGALUBHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-hydroxy-indane-1-one is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
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properties

Product Name

4-Bromo-5-hydroxy-indane-1-one

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

4-bromo-5-hydroxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H7BrO2/c10-9-6-2-3-7(11)5(6)1-4-8(9)12/h1,4,12H,2-3H2

InChI Key

PTPAIKGALUBHCW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Bromo-5-methoxy-indane-1-one (10 g, 41.48 mmol) and sodium methane-thiolate (12.68 g, 180.94 mmol) are dissolved in 25 mL of N,N-dimethylformamide and the reaction mixture is stirred at 120° C. for 3 h. The reaction mixture is concentrated under vacuum, 40 mL of a 2 M solution of hydrochloric acid is added and the reaction mixture is extracted with 300 mL of ethyl acetate. The organic phase is collected, dried over sodium sulfate and concentrated under vacuum. The crude product obtained (9 g) is used in the next step without any further treatment.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.68 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium methanethiolate (2.00 g) is added to a microwave vial charged with a stir bar, 4-bromo-5-methoxy-indan-1-one (1.58 g), and N,N-dimethylformamide (10 mL). The vial is sealed and the mixture is heated to 130° C. and stirred at this temperature for 2 h. After cooling to room temperature, the mixture is partitioned between ethyl acetate and 1 N aqueous HCl solution. The aqueous phase is separated and extracted with ethyl acetate. The combined organic phases are washed with brine and dried (MgSO4). The solvents are evaporated and the residue is triturated with diethylether. The precipitate is filtered off and dried in vacuo to give the title compound. LC (method 1): tR=0.84 min; Mass spectrum (ESI+): m/z=227/229 (Br) [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

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